
4-(2-Azidoethyl)aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Azidoethyl)aniline;hydrochloride is an organic compound with the linear formula N3C6H4NH2 · HCl . It is used in the preparation of photo-reactive polymers, poly(acrylic acid) having incorporated phenylazido groups . It may also be used in the preparation of 1-(4-aminophenyl)-1H-[1,2,3]-triazol-4-ylcarbonyl-Phe-Gly-Phe-Gly-OH .
Synthesis Analysis
The synthesis of 4-(2-Azidoethyl)aniline involves several steps. For instance, compound 4 (0.9 g, 3.50 mmol) was subjected to 20% of TFA in DCM (v/v, 20 mL) at room temperature for 30 min. After being concentrated under reduced vacuum, the mixture was dissolved in water, treated with saturated NaHCO3 to adjust pH to 8, subsequently extracted with EtOAc three times .Molecular Structure Analysis
The molecular structure of 4-(2-Azidoethyl)aniline;hydrochloride is characterized by the presence of an azido group (N3) and an aniline group (C6H4NH2) along with a hydrochloride ion .Chemical Reactions Analysis
Amines, such as 4-(2-Azidoethyl)aniline;hydrochloride, are bases and they react with acids to form salts . The process involves dissolving the amine in a suitable acid, cooling in an ice bath to 0-5°C, then adding sodium nitrite (NaNO2) solution .Physical And Chemical Properties Analysis
4-(2-Azidoethyl)aniline;hydrochloride is a polar compound. Due to the existence of hydrogen bonds, its melting and boiling points are high. But the hydrogen bonds of aniline are weaker than those of phenol. Aniline can form hydrogen bonds with water. But due to the large phenyl group, the solubility of aniline is low .Scientific Research Applications
Intramolecular Amination
The compound can be used in intramolecular amination via acid-catalyzed rearrangement of azides . This is a potent alternative to the intermolecular direct electrophilic route . The reaction proceeds via a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time .
Synthesis of Heterocyclic Amines
The compound could potentially be used in the synthesis of difficult to access and valuable heterocyclic amines . Heterocyclic amines are a class of compounds that contain a ring structure made up of at least one atom that is not carbon .
Amino-dealkenylation Reaction
The compound can be used in amino-dealkenylation reactions . In this reaction, organic azides can be generated from stilbenes in situ and selectively undergo rearrangement to corresponding amines in a cascade fashion .
Synthesis of Azo Dye Derivatives
The compound could potentially be used in the synthesis of azo dye derivatives . Azo dyes are a class of colorant organic materials characterized by the presence of azo groups in the main skeleton structure .
Pharmacological Applications
The compound could potentially be used in the synthesis of drugs with various biological and pharmacological applications . These include anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Synthesis of Aniline Hydrochloride
The compound could potentially be used in the synthesis of aniline hydrochloride . Aniline hydrochloride is a useful reagent in the synthesis of various organic compounds .
Safety and Hazards
4-(2-Azidoethyl)aniline;hydrochloride is considered hazardous. It is combustible, may cause an allergic skin reaction, causes serious eye damage, may cause drowsiness or dizziness, is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure .
Future Directions
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . To date, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .
Mechanism of Action
Target of Action
The primary target of 4-(2-Azidoethyl)aniline hydrochloride is the benzylic position of aromatic compounds . This compound, like other amines, has a lone pair of electrons on the nitrogen atom, making it a good nucleophile and capable of undergoing reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The compound interacts with its targets primarily through nucleophilic substitution reactions . In these reactions, the amine group in the compound acts as a nucleophile, attacking an electrophilic carbon in the target molecule . This can result in the formation of new bonds and the creation of different chemical species .
Biochemical Pathways
It is known that aniline derivatives can induce oxidative stress . This can lead to a variety of downstream effects, including damage to cellular structures and disruption of normal cellular processes .
Pharmacokinetics
It is known that amines can be absorbed, distributed, metabolized, and excreted by the body . The compound’s ADME properties would likely be influenced by factors such as its chemical structure, the route of administration, and the individual’s physiological characteristics.
Result of Action
The molecular and cellular effects of 4-(2-Azidoethyl)aniline hydrochloride’s action are likely to be diverse, given its potential to interact with a variety of targets and pathways. One known effect of aniline derivatives is the induction of oxidative stress, which can lead to cellular damage .
Action Environment
The action, efficacy, and stability of 4-(2-Azidoethyl)aniline hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its reactivity . Additionally, the presence of other chemical species in the environment can impact the compound’s stability and reactivity.
properties
IUPAC Name |
4-(2-azidoethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c9-8-3-1-7(2-4-8)5-6-11-12-10;/h1-4H,5-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQWJJTXQIWUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

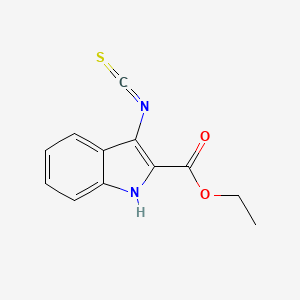
![5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide](/img/structure/B2945416.png)
![6-(4-fluorophenyl)-N-(4-methoxybenzyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2945422.png)
![N-(3-cyanophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2945424.png)
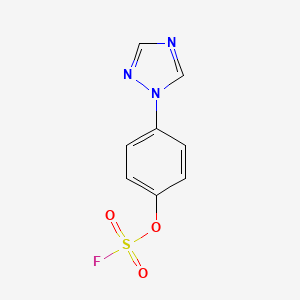
![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2945426.png)

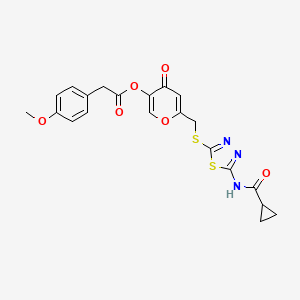
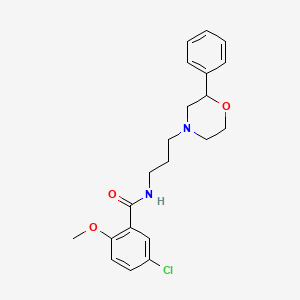
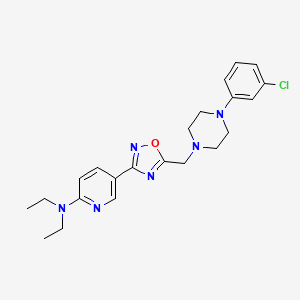
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2945432.png)

![2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2945435.png)
